勒罗西利布
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
雷罗西利布是一种针对细胞周期蛋白依赖性激酶 4 和 6 (CDK4/6) 的小分子抑制剂。 目前正在研究其与其他靶向疗法联用治疗各种癌症的潜力,包括激素受体阳性、HER2 阴性晚期乳腺癌 .
科学研究应用
雷罗西利布在科学研究应用中表现出良好的前景,特别是在肿瘤学领域。它正在被研究用于抑制 CDK4/6,它是细胞周期关键调节因子。通过抑制这些激酶,雷罗西利布有可能阻止癌细胞增殖。 研究表明,雷罗西利布与其他疗法(如氟维斯特朗)联用可以显着提高晚期乳腺癌患者的无进展生存期 .
作用机制
雷罗西利布通过选择性抑制 CDK4 和 CDK6 发挥作用。这些激酶在调节细胞周期,特别是从 G1 期向 S 期过渡中起着至关重要的作用。通过抑制 CDK4/6,雷罗西利布阻止视网膜母细胞瘤蛋白的磷酸化,从而阻断细胞周期进程并诱导细胞周期停滞。 这种作用机制使雷罗西利布成为治疗以细胞周期失控为特征的癌症的很有希望的候选药物 .
生化分析
Biochemical Properties
Lerociclib interacts with CDK4/6, inhibiting their activity and thus disrupting the cell cycle . This interaction involves the formation of a complex between Lerociclib and CDK4/6, which prevents these kinases from driving cell cycle progression from the G1 to S phase .
Cellular Effects
Lerociclib has been shown to induce cell cycle arrest, decrease proliferation, and reduce the motility and stemness of cancer cells . It influences cell function by disrupting cell signaling pathways related to cell cycle progression . This can lead to changes in gene expression and cellular metabolism, ultimately inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of Lerociclib involves its binding to CDK4/6, inhibiting their activity and preventing the phosphorylation of the retinoblastoma (Rb) protein . This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, Lerociclib has demonstrated a dose-proportional increase in drug exposure over time . It has been observed to have long-term effects on cellular function, including sustained cell cycle arrest and decreased cell proliferation .
Dosage Effects in Animal Models
In animal models, Lerociclib has shown robust antitumor activity, with increased efficacy observed at higher dosages .
Metabolic Pathways
This suggests that Lerociclib may influence metabolic pathways related to cell cycle progression .
Transport and Distribution
Given its mechanism of action, it is likely that Lerociclib needs to enter cells and reach the nucleus to exert its effects .
Subcellular Localization
As a CDK4/6 inhibitor, Lerociclib is expected to localize to the nucleus where CDK4/6 and their target proteins reside .
准备方法
雷罗西利布是通过一系列涉及特定试剂和条件的化学反应合成的 雷罗西利布的工业生产方法旨在确保高产率和纯度,通常涉及多个纯化和质量控制步骤 .
化学反应分析
雷罗西利布经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用试剂和特定条件。
相似化合物的比较
雷罗西利布属于一类称为 CDK4/6 抑制剂的药物,其中还包括帕博西利布、瑞博西利布和阿贝西利布等化合物。与这些类似化合物相比,雷罗西利布具有不同的药代动力学和药效学特征,这在安全性 and 疗效方面可能具有优势。 例如,雷罗西利布已被证明具有良好的安全性,胃肠道不良事件和中性粒细胞减少症的发生率较低 .
结论
雷罗西利布是一种很有前途的 CDK4/6 抑制剂,在治疗各种癌症方面具有潜在的应用价值。其独特的作用机制、良好的安全性 and 在联合治疗方面的潜力使其成为进一步研究 and 开发的宝贵候选药物。
属性
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRHEKCFKOVRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628256-23-4 |
Source
|
Record name | Lerociclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lerociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEROCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。